

2-sec-Butylcyclohexanone CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Butylcyclohexanone

Cat. No.: B1265551

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An In-depth Technical Guide to 2-sec-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-sec-Butylcyclohexanone, a cyclic ketone of interest in various scientific and industrial fields. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its limitedly documented biological activities and research applications.

Core Chemical Data

2-sec-Butylcyclohexanone, a colorless to pale yellow liquid, is characterized by the following key identifiers and properties.



Property	Value	Reference
CAS Number	14765-30-1	[1][2][3]
Molecular Formula	C10H18O	[1][2][3][4]
Molecular Weight	154.25 g/mol	[1][3][4]
IUPAC Name	2-(butan-2-yl)cyclohexan-1- one	[4]
Synonyms	Peppermint cyclohexanone, Freskomenthe	[5]
Boiling Point	76-78 °C at 8 mmHg	[1]
Density	0.912 g/mL at 25 °C	[1]

Synthesis and Experimental Protocols

The synthesis of 2-sec-Butylcyclohexanone can be achieved through several chemical pathways. While detailed, publicly available experimental protocols specifically for this compound are scarce, the primary synthetic routes are well-established in organic chemistry.

Hydrogenation of o-sec-Butylphenol

This method involves the catalytic hydrogenation of o-sec-butylphenol. The aromatic ring of the phenol is saturated under hydrogen pressure in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to yield the corresponding cyclohexanol, which is then oxidized to the target ketone.

Reaction Scheme:



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Figure 1: Synthesis of 2-sec-Butylcyclohexanone via hydrogenation of o-sec-butylphenol.



General Experimental Protocol (Adapted from similar hydrogenations):

- Catalyst Preparation: A reaction vessel is charged with o-sec-butylphenol and a palladium on carbon catalyst (typically 5-10% by weight).
- Solvent Addition: A suitable solvent, such as ethanol or ethyl acetate, is added to the mixture.
- Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas. The reaction is then heated and stirred for several hours until the uptake of hydrogen ceases.
- Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 2-sec-butylcyclohexanol.
- Oxidation: The crude alcohol is then oxidized to the ketone using a standard oxidizing agent such as Jones reagent (chromic acid in acetone) or a milder alternative like pyridinium chlorochromate (PCC).
- Purification: The final product is purified by distillation under reduced pressure.

Grignard Reaction of Cyclohexanone with sec-Butylmagnesium Bromide

This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, sec-butylmagnesium bromide, to the carbonyl carbon of cyclohexanone. The resulting alkoxide is then protonated during an acidic workup to yield the corresponding tertiary alcohol, which is subsequently oxidized to the ketone. However, steric hindrance from the bulky sec-butyl group can be a significant challenge in this reaction, potentially leading to low yields of the desired addition product.[5][6][7][8]

Reaction Scheme:



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Figure 2: Synthesis of 2-sec-Butylcyclohexanone via Grignard reaction.

General Experimental Protocol:

- Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with sec-butyl bromide in anhydrous diethyl ether to form sec-butylmagnesium bromide.
- Addition Reaction: A solution of cyclohexanone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent. The reaction mixture is stirred and then refluxed to ensure complete reaction.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether.
- Oxidation and Purification: The combined organic extracts are dried and concentrated. The resulting alcohol is then oxidized, and the final product is purified by vacuum distillation.

Hydrogenation of 2-sec-Butylidene Cyclohexanone

This method involves the selective hydrogenation of the carbon-carbon double bond of 2-secbutylidene cyclohexanone, which can be prepared via an aldol condensation reaction between cyclohexanone and 2-butanone.

Reaction Scheme:



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Figure 3: Synthesis via hydrogenation of 2-sec-butylidene cyclohexanone.

General Experimental Protocol:



- Aldol Condensation: Cyclohexanone is reacted with 2-butanone in the presence of a base (e.g., sodium hydroxide) to form 2-sec-butylidene cyclohexanone.
- Hydrogenation: The resulting α,β -unsaturated ketone is then hydrogenated using a catalyst such as palladium on carbon to selectively reduce the double bond.
- Purification: The product is purified by distillation.

Biological Activity and Research Applications

The available scientific literature on the biological activity of 2-sec-Butylcyclohexanone is limited, with most studies focusing on its safety for use in consumer products.

Toxicological Profile

Extensive safety evaluations have been conducted, primarily in the context of its use as a fragrance ingredient. These studies have generally concluded that 2-sec-Butylcyclohexanone has low toxicity.[9] Key findings from toxicological assessments include:

- Genotoxicity: It was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test.[9]
- Skin Sensitization: Studies, including human maximization tests, have shown no evidence of skin sensitization.[9]
- Systemic Toxicity: Repeated dose toxicity studies have established a No Observed Adverse Effect Level (NOAEL), and the Margin of Exposure (MOE) is considered adequate for its current uses.[9]

Applications in Proteomics Research

2-sec-Butylcyclohexanone has been mentioned as a product for proteomics research applications.[3] However, its specific role or mechanism of action in this field is not well-documented in the readily available literature. It is plausible that its properties as a relatively non-polar, volatile, and stable small molecule could make it useful in specific analytical techniques within proteomics, such as in chromatography or as a matrix component, although this is speculative.



Relevance to Drug Development

Currently, there is no direct evidence to suggest that 2-sec-Butylcyclohexanone is being actively investigated as a therapeutic agent or plays a significant role in drug development. Its primary applications remain in the fragrance and flavor industries. The lack of significant documented biological activity or interaction with specific signaling pathways makes it an unlikely candidate for immediate pharmacological interest. However, the cyclohexanone scaffold is present in various biologically active molecules, and as such, understanding the properties and synthesis of substituted cyclohexanones like the 2-sec-butyl derivative can be of value to medicinal chemists.

Conclusion

2-sec-Butylcyclohexanone is a well-characterized chemical compound with established synthetic routes and a favorable safety profile for its current applications. While its use in high-level research fields like proteomics is noted, detailed information on its specific functions is lacking. For the drug development professional, this compound currently serves more as a reference for the chemical properties and synthesis of substituted cyclohexanones rather than a direct lead for therapeutic development. Further research would be necessary to uncover any potential biological activities that could be of pharmacological interest.

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